Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-

Descripción general

Descripción

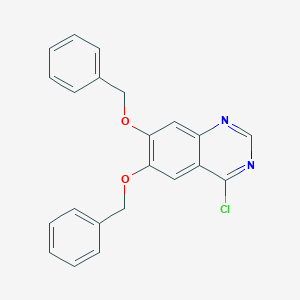

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- is a chemical compound with the molecular formula C22H17ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two benzyloxy groups at the 6 and 7 positions and a chlorine atom at the 4 position of the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and benzyl chloride.

Cyclization: The aniline derivative undergoes cyclization to form the quinazoline core.

Chlorination: The quinazoline core is then chlorinated at the 4 position using a chlorinating agent such as phosphorus oxychloride (POCl3).

Benzyloxylation: Finally, the benzyloxy groups are introduced at the 6 and 7 positions using benzyl alcohol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4 position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the quinazoline ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminoquinazoline derivatives, while oxidation of the benzyloxy groups can produce benzaldehyde or benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Targeted Cancer Therapies:

Quinazoline derivatives are primarily recognized for their potential in oncology. The compound is a key intermediate in the synthesis of several antineoplastic agents, including cabozantinib and tivozanib, which are used to treat various cancers such as non-small cell lung cancer and renal cell carcinoma . Its ability to inhibit tyrosine kinase enzymes, particularly epidermal growth factor receptors (EGFR), makes it a valuable candidate for the treatment of hyperproliferative disorders .

Mechanism of Action:

The mechanism involves blocking specific signaling pathways that lead to cancer cell proliferation. Studies indicate that quinazoline derivatives can significantly inhibit the growth of cancer cells by targeting various kinases involved in cellular signaling pathways .

Biochemical Research

Enzyme Inhibition Studies:

Quinazoline compounds are extensively used in biochemical research to investigate enzyme inhibition and receptor interactions. They help elucidate complex biological pathways and can serve as tools for studying diseases characterized by aberrant enzyme activity .

Case Study:

A recent study demonstrated that modifications at specific positions on the quinazoline core could enhance selectivity for vascular endothelial growth factor receptor (VEGFR-2), showcasing its potential in anti-angiogenic therapies . This highlights the versatility of quinazoline derivatives in targeting multiple pathways.

Agricultural Chemistry

Agrochemical Development:

Research has explored the use of quinazoline derivatives in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. The compound's chemical properties make it suitable for formulating effective pesticides and herbicides .

Impact on Crop Yield:

Field trials have indicated that certain quinazoline-based agrochemicals can improve crop yield by providing better resistance against common agricultural pests, thus reducing reliance on traditional chemical treatments.

Material Science

Advanced Materials Formulation:

In material science, quinazoline derivatives are being investigated for their role in formulating advanced materials, including polymers and coatings. Their unique chemical structure allows for the development of materials with specific properties tailored for enhanced performance in various applications .

Example Applications:

These materials can be utilized in electronics, coatings that require specific thermal or mechanical properties, and even in biomedical applications where biocompatibility is crucial.

Diagnostic Applications

Imaging Techniques:

Researchers are exploring the potential of quinazoline derivatives as diagnostic agents that can improve imaging techniques in medical settings. Their ability to selectively bind to certain biological markers could enhance the specificity and sensitivity of imaging modalities such as PET and MRI .

Future Directions:

Further studies are required to optimize these compounds for clinical use, focusing on their pharmacokinetic profiles and safety profiles.

Summary Table: Applications of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-

Mecanismo De Acción

The mechanism of action of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroquinazoline: Lacks the benzyloxy groups and has different biological activities.

6,7-Dimethoxy-4-chloroquinazoline: Contains methoxy groups instead of benzyloxy groups, leading to variations in reactivity and biological properties.

4-Chloro-6,7-dimethoxyquinazoline: Another derivative with different substituents that affect its chemical behavior and applications.

Uniqueness

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific applications in medicinal chemistry and biological research.

Actividad Biológica

Quinazolines are a class of nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- stands out for its potential therapeutic applications, particularly in oncology and anti-infective therapies. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives exhibit a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Analgesic

- Antidiabetic

These activities are largely attributed to their ability to interact with various molecular targets such as kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural modifications. The presence of substituents at specific positions on the quinazoline ring can enhance or diminish their efficacy. For instance, halogen substitutions at the C-4', C-5', and C-6' positions have been shown to significantly increase enzymatic activity against various kinases .

Table 1: Structure-Activity Relationship of Quinazoline Derivatives

| Compound | Substituent | Activity | IC50 (µM) |

|---|---|---|---|

| 1 | -Cl | VEGFR-2 Inhibition | 4 |

| 2 | -CH3 | VEGFR-2 Inhibition | 2 |

| 3 | -F | EGFR Inhibition | 6.87 |

| 4 | -Br | Anti-cancer | 5.12 |

Anticancer Activity

Quinazoline derivatives have shown promising results in inhibiting various cancer cell lines. For example, studies have demonstrated that compounds derived from quinazolines can induce apoptosis in cancer cells by targeting critical pathways such as the epidermal growth factor receptor (EGFR) pathway .

A notable study reported that a specific quinazoline derivative exhibited an IC50 value of 2 nM against VEGFR-2, indicating potent anti-tumor activity . Furthermore, another derivative was effective against multiple cancer types including pancreatic and breast cancers, showcasing its versatility as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the effectiveness of quinazoline derivatives against Mycobacterium tuberculosis. Various studies have synthesized and tested different quinazolinone derivatives for their anti-tuberculosis properties, with some compounds showing significant activity against multi-drug resistant strains .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, quinazolines possess anti-inflammatory and analgesic activities. These effects are believed to arise from their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .

Case Studies

- Study on VEGFR-2 Inhibition : A recent study evaluated the anti-tumor efficacy of a quinazoline derivative in vivo, demonstrating a remarkable dose-dependent reduction in tumor growth (79% inhibition at 100 mg/kg) in lung carcinoma xenografts .

- Antituberculosis Research : A study involving the synthesis of quinazolinone benzoates found that several compounds exhibited significant anti-tuberculosis activity, making them potential candidates for further development against resistant strains .

Propiedades

IUPAC Name |

4-chloro-6,7-bis(phenylmethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFJQFRPEZFBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.